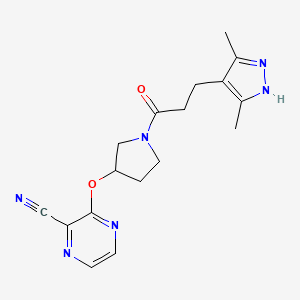
3-((1-(3-(3,5-diméthyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de pyrrolopyrazine ont démontré des propriétés antimicrobiennes significatives. Ces composés présentent des effets inhibiteurs contre les bactéries, les champignons et autres micro-organismes. Plus précisément, les dérivés de pyrrolo[1,2-a]pyrazine ont montré des activités antibactériennes et antifongiques puissantes .
Potentiel anti-inflammatoire
Les chercheurs ont étudié les effets anti-inflammatoires des dérivés de pyrrolopyrazine. Ces composés peuvent moduler les voies inflammatoires, ce qui en fait des candidats potentiels pour le traitement des affections inflammatoires .
Propriétés antivirales
Certains dérivés de pyrrolopyrazine présentent une activité antivirale. Bien que les mécanismes exacts ne soient pas entièrement compris, ils pourraient être étudiés plus avant pour le développement potentiel de médicaments antiviraux .
Effets antioxydants
Les dérivés de pyrrolopyrazine ont été étudiés pour leurs propriétés antioxydantes. Ces composés peuvent aider à protéger les cellules du stress oxydatif et à prévenir les dommages causés par les radicaux libres .
Activité antitumorale
Certains dérivés de pyrrolopyrazine sont prometteurs comme agents antitumoraux. Leurs effets sur les cellules cancéreuses et l'inhibition de la croissance tumorale justifient des recherches plus approfondies .
Inhibition des kinases
Les dérivés de 5H-pyrrolo[2,3-b]pyrazine se sont avérés présenter une activité inhibitrice des kinases. Ces composés pourraient jouer un rôle dans la modulation des voies de signalisation cellulaire et pourraient avoir des implications dans la thérapie anticancéreuse .
Sources naturelles
Les dérivés de pyrrolopyrazine ont été isolés de diverses sources naturelles, notamment les plantes, les microbes, le sol et la vie marine. L'exploration de ces réservoirs naturels pourrait donner lieu à de nouveaux composés bioactifs .
Recherche sur la relation structure-activité (SAR)
Malgré l'importance de l'échafaudage de la pyrrolopyrazine, la recherche SAR est limitée. L'étude des relations entre la structure chimique et l'activité biologique aidera les chercheurs en chimie médicinale à concevoir et à synthétiser de nouvelles pistes pour le traitement des maladies .
En résumé, l'échafaudage de la pyrrolopyrazine représente une plateforme attrayante pour la recherche en découverte de médicaments en raison de ses diverses activités biologiques. Les chercheurs devraient continuer à explorer ses applications potentielles et à démêler ses mécanismes d'action .
Mécanisme D'action
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .
Mode of Action
It is known that subtle structural variations on the phenyl moiety of similar compounds can tune biological properties toward antiviral or antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may affect cell division and growth, which are critical processes in both viral replication and tumor growth .
Result of Action
Given its potential antiviral and antitumoral activity, it may lead to the inhibition of viral replication or tumor growth .
Propriétés
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-11-14(12(2)22-21-11)3-4-16(24)23-8-5-13(10-23)25-17-15(9-18)19-6-7-20-17/h6-7,13H,3-5,8,10H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIXXGQILWXROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)
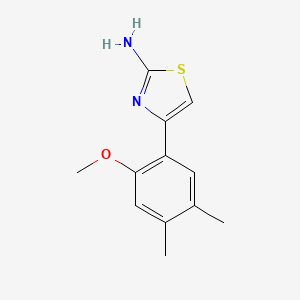
![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)
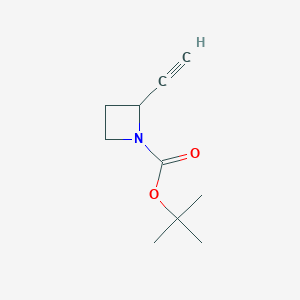
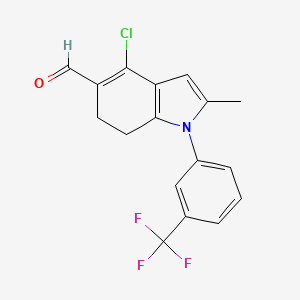
![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)
![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
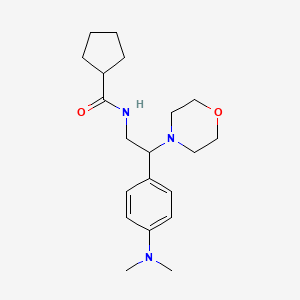
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
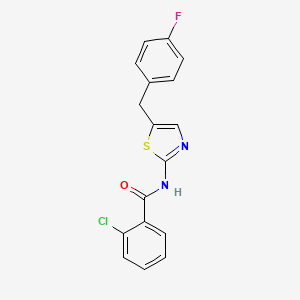
![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)
